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Abstract

Ogerin is a pioneering chemical probe and the first identified selective positive allosteric
modulator (PAM) for the G protein-coupled receptor 68 (GPR68), also known as Ovarian
Cancer G protein-coupled Receptor 1 (OGR1).[1][2] This technical guide provides a
comprehensive overview of Ogerin's chemical structure, physicochemical properties, and its
intricate mechanism of action. It details its biological activities, supported by quantitative data
from various studies, and outlines the experimental protocols utilized to characterize its
function. Furthermore, this document presents key signaling pathways modulated by Ogerin,
visualized through detailed diagrams, to facilitate a deeper understanding of its cellular effects
and therapeutic potential in areas such as fibrotic diseases and neurological disorders.[3]

Chemical Structure and Physicochemical Properties

Ogerin, with the chemical name 2-[4-amino-6-[(phenylmethyl)amino]-1,3,5-triazin-2-yl]-
benzenemethanol, is a small molecule with a molecular formula of C17H17N50 and a
molecular weight of 307.35 g/mol .[4][5] Its structure features a central 1,3,5-triazine ring
substituted with a benzylamino group, an amino group, and a (2-(hydroxymethyl)phenyl) group.

Table 1: Physicochemical Properties of Ogerin
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Property Value Reference
[2-[4-amino-6-
IUPAC Name (benzylamino)-1,3,5-triazin-2-

yl]phenyllmethanol

Molecular Formula C17H17N50
Molecular Weight 307.35 g/mol
CAS Number 1309198-71-7
PubChem CID 56707820

MDGIEDNDSFMSLP-

InChlKey
UHFFFAOYSA-N
NC1=NC(NCC2=CC=CC=C2)
SMILES
=NC(C3=CC=CC=C3C0O)=N1
DMSO: 50 mg/mL (162.68
Solubility mM); Ethanol: 6.15 mg/mL (20
mM)
Store at -20°C as a solid or in
Storage

DMSO solution.

Mechanism of Action

Ogerin functions as a selective positive allosteric modulator (PAM) of GPR68. GPR68 is a
proton-sensing GPCR that is typically activated by acidic extracellular pH. Ogerin binds to an
allosteric site on the receptor, distinct from the proton-binding site, and potentiates the
receptor's response to protons. This potentiation leads to a leftward shift in the dose-response
curve for proton-induced signaling.

A key feature of Ogerin's action is its biased agonism. It potentiates GPR68-mediated
activation of the Gas signaling pathway, leading to increased intracellular cAMP production and
subsequent activation of Protein Kinase A (PKA). Conversely, Ogerin has been shown to inhibit
proton-mediated Gag signaling, which would otherwise lead to an increase in intracellular
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calcium. This biased signaling profile makes Ogerin a valuable tool for dissecting the distinct
downstream effects of Gas versus Gaq pathways mediated by GPRG8.

Biological Activities and Quantitative Data

Ogerin has demonstrated significant biological activity in both in vitro and in vivo models,
highlighting its potential for therapeutic applications. Its effects are primarily linked to its
modulation of GPR68.

Anti-fibrotic Activity

Ogerin has been shown to inhibit and even partially reverse TGF-B-induced myofibroblast
differentiation in primary human lung fibroblasts (PHLFs). This anti-fibrotic effect is dose-
dependent and occurs at the transcriptional level by suppressing the expression of pro-fibrotic
genes like Col1Al and Col3Al. Notably, the anti-fibrotic effects of Ogerin are enhanced at
acidic pH, which is often characteristic of fibrotic microenvironments.

Neurological Effects

In vivo studies in mice have revealed that Ogerin can cross the blood-brain barrier and
modulate neurological functions. Specifically, Ogerin has been shown to attenuate contextual-
based fear memory. This effect was observed in wild-type mice but not in GPR68 knockout
mice, confirming that the cognitive modulation is mediated through its target receptor.

Table 2: Quantitative Biological Data for Ogerin
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Parameter Value Assay System Target Reference
Proton-mediated
calcium
pEC50 6.83 mobilization Human GPR68
(FLIPR-TETRA
assay)
) Radioligand Adenosine A2A
Ki 220 nM o
binding assay Receptor
Inhibition of TGF- ]
] Primary Human
B induced pro- i
o 50-150 uM (72 h)  Lung Fibroblasts -
fibrotic
(PHLFs)
phenotypes
Inhibition of )
Primary Human
collagen i
) 50-150 uM (48 h)  Lung Fibroblasts -
production
o (PHLFs)
(transcriptional)
o Primary Human
Activation of Gas ) i
_ _ 150 puM (40 min) Lung Fibroblasts  GPR68
signaling
(PHLFs)
Activation of PKA HEK293 cells
and MAP kinase 50 uM (10 min) expressing HA- GPR68
pathways GPR68
In vivo dose for )
] 10 mg/kg (single )
neurological Mice GPR68
IP dose)
effects

Experimental Protocols
General Synthesis of Ogerin Analogs

The synthesis of Ogerin and its analogs can be achieved through a multi-step process as
described by Yu et al. (2019). A common synthetic route involves:
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e Substitution: Reaction of 2-amino-4,6-dichloro-1,3,5-triazine with benzylamine to yield a
common intermediate.

e Suzuki Coupling: The intermediate undergoes a Suzuki coupling reaction with a variety of
commercially available phenylboronic acids.

e Reduction: Subsequent reduction of a functional group (e.g., an aldehyde) on the phenyl ring
to a benzyl alcohol using a reducing agent like sodium borohydride (NaBH4).

A detailed, step-by-step protocol for a specific analog can be found in the supporting
information of the cited reference.

In Vitro GPR68 Gs Signhaling Assay (CAMP Production)

This assay measures the potentiation of proton-mediated Gas signaling by Ogerin.

o Cell Culture: HEK293 cells stably expressing human GPR6E8 are cultured in appropriate
media.

o Assay Preparation: Cells are seeded in 96-well plates and grown to confluence. The growth
medium is then replaced with a serum-free medium containing a phosphodiesterase inhibitor
(to prevent cAMP degradation) and the cells are incubated.

o Compound Treatment: Cells are treated with varying concentrations of Ogerin in the
presence of a sub-maximal concentration of protons (e.g., pH 7.0).

o CAMP Measurement: Intracellular cCAMP levels are measured using a commercially available
cAMP assay kit (e.g., HTRF or ELISA-based).

o Data Analysis: The data is fitted to a standard allosteric operational model to determine the
pEC50 value.

In Vitro GPR68 Gq Signaling Assay (Calcium
Mobilization)

This assay assesses the effect of Ogerin on proton-mediated Gaq signaling.
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e Cell Culture and Loading: HEK293 cells expressing GPR68 are cultured and then loaded
with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

e FLIPR Assay: The cell plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).

» Compound Addition: A baseline fluorescence is established before the addition of Ogerin or
vehicle control.

e Proton Stimulation: Cells are then stimulated with an acidic solution (e.g., pH 6.8) to activate
GPRG68.

¢ Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring
the fluorescence intensity over time.

o Data Analysis: The peak fluorescence response is quantified and used to determine the
effect of Ogerin on calcium mobilization.

In Vivo Fear Conditioning Assay

This protocol evaluates the effect of Ogerin on learning and memory in mice.

Animals: Wild-type and GPR68 knockout mice are used.

e Drug Administration: Ogerin (e.g., 10 mg/kg) or vehicle is administered via intraperitoneal
(IP) injection.

e Training (Day 1): Mice are placed in a conditioning chamber and exposed to a neutral
conditioned stimulus (CS; e.g., a tone) paired with an aversive unconditioned stimulus (US;
e.g., a mild foot shock).

o Contextual Fear Testing (Day 2): Mice are returned to the same conditioning chamber, and
freezing behavior (a measure of fear) is recorded in the absence of the CS and US.

e Cued Fear Testing (Day 3): Mice are placed in a novel context and exposed to the CS, and
freezing behavior is recorded.

o Data Analysis: The percentage of time spent freezing is quantified and compared between
treatment groups.
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Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by Ogerin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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